Cyclooctanone tosyl hydrazone

Übersicht

Beschreibung

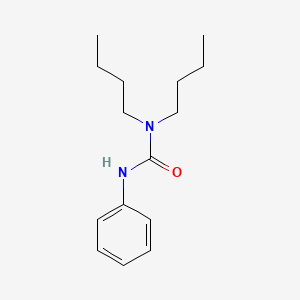

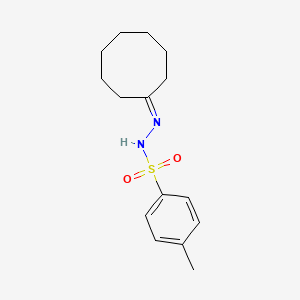

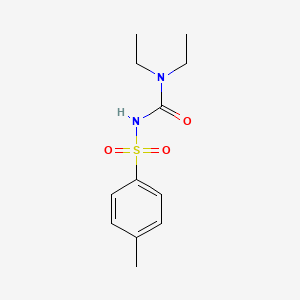

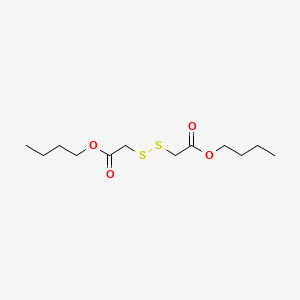

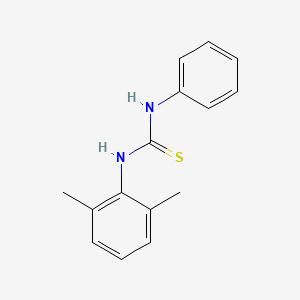

Cyclooctanone tosyl hydrazone is a type of tosylhydrazone, which is a functional group in organic chemistry with the general structure RR’C=N-NH-Ts where Ts is a tosyl group . Organic compounds having this functional group can be accessed by the reaction of an aldehyde or ketone with tosylhydrazine .

Synthesis Analysis

The synthesis of tosylhydrazones, such as Cyclooctanone tosyl hydrazone, typically involves the reaction of an aldehyde or ketone with tosylhydrazine . For example, camphor tosylhydrazone is synthesized from camphor and tosylhydrazine in ethanol with hydrochloric acid catalysis .

Molecular Structure Analysis

The molecular structure of tosylhydrazones involves a functional group with the general structure RR’C=N-NH-Ts where Ts is a tosyl group . The crystal and molecular structures of hydrazones have been determined by the single crystal X-ray diffraction method .

Chemical Reactions Analysis

Tosylhydrazones undergo various reactions. Hydrolysis is the reverse reaction of formation with regeneration of the carbonyl compound . In the Shapiro reaction, tosylhydrazones are used as a leaving group in elimination reactions . This reaction requires a strong base .

Wissenschaftliche Forschungsanwendungen

1. Use in Mitsunobu Reaction

Tosyl hydrazones, including cyclooctanone tosyl hydrazone, are effective nucleophiles in the Mitsunobu reaction. This reaction involves their clean reaction with primary and secondary alcohols, typically co-administered to a cooled DBAD/PPh3 or DEAD/PPh3 complex. This application demonstrates the utility of tosyl hydrazones in organic synthesis, specifically in alcohol substitution reactions (Keith & Gomez, 2006).

2. In Supramolecular Chemistry

The hydrazone functional group, a key component of cyclooctanone tosyl hydrazone, plays a significant role in supramolecular chemistry. Its applications include molecular switches, metallo-assemblies, and sensors. Hydrazones are valued for their easy synthesis, modularity, and unique structural properties, enabling their integration into diverse applications, particularly for detecting various ions and molecules (Su & Aprahamian, 2014).

3. Organometallic Applications

Organometallic tosyl hydrazones, a category that includes cyclooctanone tosyl hydrazone, have been synthesized and evaluated for their potential in various applications, such as anti-Mycobacterium tuberculosis and antiproliferative activities against cancer cells. This research illustrates the potential biomedical applications of tosyl hydrazones in therapeutic and diagnostic contexts (Concha et al., 2017).

4. Photochemical Reactivity

Cyclooctanone tosyl hydrazone demonstrates notable photochemical behavior. It undergoes photochemical reactions under specific conditions, suggesting potential applications in photochemistry and material science. This aspect of tosyl hydrazones can be harnessed for creating novel materials and chemical processes (Armesto et al., 1997).

5. Visible Light Photoredox Processes

Cyclooctanone tosyl hydrazone can be involved in visible light photoredox-promoted reactions. These reactions, catalyzed by nitrogen radicals, showcase the utility of tosyl hydrazones in innovative photoredox processes, which are significant in organic synthesis and material sciences (Zhao et al., 2020).

6. Use in Enantioselective Cycloadditions

Hydrazones derived from cycloalkenones, like cyclooctanone tosyl hydrazone, are used in enantioselective transannular formal cycloadditions. This application is pivotal in organic chemistry for the synthesis of complex molecules with high stereocontrol, particularly in the pharmaceutical industry (Sendra et al., 2021).

7. Biomedical Applications

Cyclooctanone tosyl hydrazone and similar compounds are also investigated for their biomedical applications, including drug delivery and site-specific drug release. The chemical properties of hydrazones, such as their response to pH and functional group modifications, make them suitable for various clinical applications, ranging from anticancer and anti-inflammatory treatments to roles as chelating agents. This demonstrates the potential of hydrazones in enhancing the efficiency of drug delivery systems (Wahbeh & Milkowski, 2019).

Wirkmechanismus

In the Shapiro reaction, a ketone or an aldehyde is reacted with p-toluenesulfonylhydrazide to form a p-toluenesulfonylhydrazone . Two equivalents of strong base such as n-butyllithium abstract the proton from the hydrazone followed by the less acidic proton α to the hydrazone carbon, forming a carbanion . The carbanion then undergoes an elimination reaction producing a carbon–carbon double bond and ejecting the tosyl anion, forming a diazonium anion . This diazonium anion is then lost as molecular nitrogen resulting in a vinyllithium species .

Safety and Hazards

Zukünftige Richtungen

N-Tosylhydrazones have recently emerged as useful synthons in a variety of transition-metal-catalyzed and transition-metal-free reactions . This affords novel methodologies for the formation of carbon–carbon and carbon–heteroatom bonds . In this context, it has been found that N-tosylhydrazones can be used as versatile building blocks in the construction of a range of cyclic compounds .

Eigenschaften

IUPAC Name |

N-(cyclooctylideneamino)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S/c1-13-9-11-15(12-10-13)20(18,19)17-16-14-7-5-3-2-4-6-8-14/h9-12,17H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZUWPBPPGAHOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclooctanone tosyl hydrazone | |

CAS RN |

2567-85-3 | |

| Record name | Cyclooctanone tosylhydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2567-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC117506 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'-Formyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B3336317.png)

![Ethyl 2-[[2-[(2-ethoxy-2-oxoethyl)amino]-2-oxoacetyl]amino]acetate](/img/structure/B3336323.png)

![1-Pyrimidin-2-yl-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3336333.png)

![2,4,4-Trifluoro-2-trifluoromethyl-4H-benzo[1,3]dioxine](/img/structure/B3336412.png)